Undeca-1,10-dien-6-ol

Description

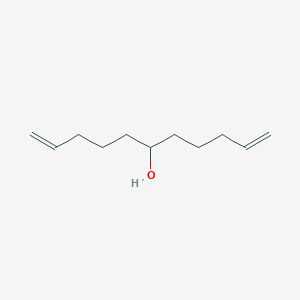

Structure

3D Structure

Properties

IUPAC Name |

undeca-1,10-dien-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-3-5-7-9-11(12)10-8-6-4-2/h3-4,11-12H,1-2,5-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEOIPLDPMSHME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC(CCCC=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Undeca-1,10-dien-6-ol: A Versatile Platform for Metathesis and Natural Product Synthesis

Introduction: The Strategic Value of Symmetry

Undeca-1,10-dien-6-ol (CAS: 69856-80-0) serves as a critical "linchpin" molecule in modern organic synthesis. Structurally, it is a symmetrical secondary alcohol flanked by two terminal alkene chains (pent-4-enyl groups). This

For drug development professionals and polymer scientists, this molecule offers three primary utilities:

-

Spiroketal Precursor: It is the direct biosynthetic and synthetic progenitor of 1,7-dioxaspiro[5.5]undecane systems found in insect pheromones and bioactive marine natural products.

-

Metathesis Substrate: The terminal olefins are highly active substrates for Grubbs-type catalysts, enabling Ring-Closing Metathesis (RCM) to form macrocycles or ADMET to form precision functionalized polyolefins.

-

Divergent Intermediate: The central hydroxyl group allows for stereocontrolled functionalization (e.g., Mitsunobu inversion) while preserving the alkene handles for late-stage cyclization.

Synthesis & Production

The most robust route to Undeca-1,10-dien-6-ol utilizes a "double-addition" Grignard strategy. This method is preferred over stepwise alkylation due to its high atom economy and the commercial availability of the starting bromide.

Protocol 1: Symmetrical Grignard Assembly

Objective: Synthesize undeca-1,10-dien-6-ol from 5-bromopent-1-ene. Mechanism: Nucleophilic attack of two equivalents of pent-4-enylmagnesium bromide onto an electrophilic formate ester (Ethyl Formate).

Reagents:

-

Substrate: 5-Bromopent-1-ene (CAS: 1119-51-3)

-

Reagent: Magnesium turnings (activated with Iodine)[1]

-

Electrophile: Ethyl Formate (HCOOEt)

-

Solvent: Anhydrous Diethyl Ether (

) or THF

Step-by-Step Methodology:

-

Grignard Formation:

-

Charge a flame-dried 3-neck flask with Mg turnings (2.5 equiv) and a crystal of

. -

Add anhydrous

to cover the Mg. -

Add 10% of the 5-bromopent-1-ene solution to initiate the reaction (indicated by exotherm and decolorization of iodine).

-

Dropwise add the remaining bromide (diluted in

) at a rate that maintains gentle reflux. -

Reflux for 1 hour to ensure complete formation of pent-4-enylmagnesium bromide.

-

-

Formate Addition:

-

Cool the Grignard solution to 0°C.

-

Add Ethyl Formate (0.45 equiv relative to bromide) dropwise. Note: Using <0.5 equivalents ensures the Grignard is in excess, driving the reaction to the secondary alcohol rather than stopping at the aldehyde.

-

-

Workup:

-

Purification:

-

Purify via flash column chromatography (SiO2, Hexanes:Ethyl Acetate 9:1).

-

Yield: Typically 60-75%.

-

Characterization:

NMR (CDCl3) should show terminal alkene protons at

-

Core Research Applications

Natural Product Synthesis: The Spiroketal Pathway

Undeca-1,10-dien-6-ol is the foundational scaffold for synthesizing 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane , a major component of the rectal gland secretion of the fruit fly Bactrocera nigrotibialis and other Bactrocera species.

Mechanism: The synthesis relies on the symmetry of the diene. Oxidation of the alcohol to a ketone, followed by a double Wacker oxidation or oxymercuration-demercuration, creates a trione intermediate (or equivalent dihydroxy-ketone) that spontaneously cyclizes under acidic conditions to form the thermodynamically stable spiroketal.

Key Reaction:

Two-Directional Synthesis (TDS) & Metathesis

In total synthesis, TDS strategies utilize the undeca-1,10-dien-6-ol scaffold to simultaneously functionalize both termini.

-

RCM Applications: The molecule can be cyclized using Grubbs II catalyst to form cyclic ethers (oxocenes) or, after functionalization, nitrogen heterocycles like hippodamine.

-

ADMET Polymerization: The alcohol serves as a monomer for Acyclic Diene Metathesis. Post-polymerization hydrogenation yields a polyethylene-like backbone with a precise hydroxyl branch on every 11th carbon. This is critical for studying the effect of branch frequency on polymer crystallinity and melting temperature (

).

Visualizing the Chemical Logic

The following diagram illustrates the divergent utility of Undeca-1,10-dien-6-ol, mapping its transformation into polymers, spiroketals, and nitrogen heterocycles.

Caption: Divergent synthesis pathways from Undeca-1,10-dien-6-ol, enabling access to polymers, spiroketals, and alkaloids.[1][2][3][4][5]

Detailed Experimental Protocols

Protocol 2: Oxidation to Undeca-1,10-dien-6-one

Context: Essential precursor for spiroketal synthesis.

-

Preparation: Dissolve undeca-1,10-dien-6-ol (1.0 equiv) in Acetone (0.2 M). Cool to 0°C.

-

Oxidation: Add Jones Reagent (

) dropwise until a persistent orange color remains. -

Quench: Add Isopropanol to quench excess oxidant (solution turns green).

-

Workup: Filter through a Celite pad. Concentrate the filtrate. Dissolve residue in ether, wash with

and brine. -

Result: Quantitative yield of the ketone.

Protocol 3: Synthesis of 2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane

Context: Biomimetic cyclization.

-

Oxymercuration: To a solution of undeca-1,10-dien-6-one (1 equiv) in THF/Water (1:1), add

(2.5 equiv). Stir for 4 hours. -

Reduction/Cyclization: Add

in NaOH solution to demercurate. -

Acid Catalysis: Treat the crude diol-ketone with catalytic p-Toluenesulfonic acid (pTSA) in benzene/toluene under reflux with a Dean-Stark trap.

-

Outcome: The molecule cyclizes to form the thermodynamic spiroketal mixture (E,E and E,Z isomers).

Quantitative Data Summary

| Property | Value / Description | Relevance |

| Molecular Formula | Core scaffold | |

| Molecular Weight | 168.28 g/mol | Precursor calculation |

| Boiling Point | 110–115 °C (10 mmHg) | Purification via distillation |

| Symmetry | Simplifies NMR analysis; enables TDS | |

| Diagnostic for terminal olefins | ||

| Diagnostic for secondary alcohol | ||

| Primary Hazard | Irritant; Flammable | Standard lab safety protocols |

References

-

Synthesis via Grignard: Perkins, M. V., et al. "Attraction and Electrophysiological Response to Identified Rectal Gland Volatiles in Bactrocera frauenfeldi." Semantic Scholar, 2021.[6]

-

ADMET Polymerization: Watson, M. D., & Wagener, K. B. "Precision Ethylene/Vinyl Chloride Polymers via Condensation Polymerization." Macromolecules, 2000.[1]

-

Two-Directional Synthesis: O'Connell, K. M. G., et al. "Two-directional synthesis as a tool for diversity-oriented synthesis: Synthesis of alkaloid scaffolds." Beilstein Journal of Organic Chemistry, 2012.

-

Spiroketal Pheromones: Fletcher, M. T., & Kitching, W. "Chemistry of fruit flies. Nature of the glandular secretions." Chemical Reviews, 1995.

-

General Properties: PubChem Compound Summary for CID 11275239, Undeca-1,10-dien-6-ol.

Sources

- 1. WO2022173531A1 - Composés, compositions et leurs méthodes d'utilisation - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Undeca-1,10-dien-6-ol | C11H20O | CID 11275239 - PubChem [pubchem.ncbi.nlm.nih.gov]

Precision Synthesis and Applications of Undeca-1,10-dien-6-ol (CAS 69856-80-0)

Executive Summary

In the realm of advanced macromolecular engineering and diversity-oriented synthesis, the architecture of the starting monomer dictates the physical properties of the final material. Undeca-1,10-dien-6-ol (CAS 69856-80-0) is a highly symmetrical, 11-carbon secondary alcohol flanked by terminal alkenes[1]. This unique structural symmetry makes it an indispensable building block in two distinct fields: the generation of complex alkaloid scaffolds via two-directional synthesis[2], and the fabrication of precision functionalized polyolefins via Acyclic Diene Metathesis (ADMET) polymerization[3].

This whitepaper provides a comprehensive, field-validated guide to the physicochemical properties, de novo synthesis, and downstream application of Undeca-1,10-dien-6-ol, emphasizing the mechanistic causality behind each experimental protocol.

Physicochemical Profile & Structural Logic

Understanding the baseline properties of Undeca-1,10-dien-6-ol is critical for optimizing reaction conditions, particularly regarding solvent selection and catalyst compatibility. The molecule's moderate lipophilicity (XLogP3 = 3.2) ensures excellent solubility in standard anhydrous organic solvents (e.g., THF, DCM, Toluene), which is a strict prerequisite for both Grignard reactions and homogeneous ruthenium-catalyzed metathesis[1].

Table 1: Quantitative Physicochemical Data

| Property | Value | Scientific Implication |

| CAS Number | 69856-80-0 | Unique identifier for regulatory tracking. |

| Molecular Formula | C₁₁H₂₀O | Symmetric diene with a central carbinol[1]. |

| Molecular Weight | 168.28 g/mol | Determines stoichiometric calculations[1]. |

| Physical State | Liquid (at 25 °C) | Facilitates bulk polymerization techniques. |

| XLogP3 | 3.2 | Highly soluble in THF/DCM; requires non-polar workup[1]. |

| H-Bond Donors/Acceptors | 1 / 1 | The C6 hydroxyl group acts as the primary functionalization site[1]. |

| Stabilization | Often stabilized with TBC | 4-tert-butylcatechol prevents auto-polymerization[4]. |

De Novo Synthesis Workflow: The Grignard Route

To achieve the perfect symmetry required for downstream precision polymers, Undeca-1,10-dien-6-ol is most reliably synthesized via a double nucleophilic addition of a Grignard reagent to a formate ester[5].

Mechanistic Causality

By reacting two equivalents of pent-4-enylmagnesium bromide with one equivalent of ethyl formate, the formate ester acts as a double electrophile. The first addition yields an aldehyde intermediate, which rapidly undergoes a second nucleophilic attack to form the symmetric 11-carbon secondary alkoxide.

Figure 1: Logical workflow for the de novo Grignard synthesis of Undeca-1,10-dien-6-ol.

Step-by-Step Experimental Protocol

Note: This is a self-validating system. The disappearance of the Mg turnings validates Grignard formation, while TLC validates the final product.

-

Grignard Formation: Suspend magnesium turnings (2.1 eq) in anhydrous THF under an inert nitrogen atmosphere. Add a catalytic crystal of iodine to activate the magnesium. Dropwise, add 5-bromopent-1-ene (2.0 eq)[5]. Experience Insight: Maintain a gentle reflux to ensure the Grignard formation does not stall, which could lead to dangerous accumulation of unreacted halide.

-

Electrophilic Addition: Cool the dark Grignard solution to 0 °C using an ice bath. Slowly add ethyl formate (1.0 eq) dissolved in anhydrous THF. The solution will become viscous as the magnesium alkoxide forms.

-

Reaction Quench: After stirring at room temperature for 12 hours, carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl. Causality: NH₄Cl is a mild acid; it protonates the alkoxide to yield the alcohol without risking the acid-catalyzed dehydration of the newly formed secondary alcohol into a conjugated triene.

-

Purification: Extract the aqueous layer with diethyl ether. Dry the combined organic layers over MgSO₄, concentrate in vacuo, and purify via silica gel flash chromatography (eluting with Hexane:Ether 5:1) to yield Undeca-1,10-dien-6-ol as a clear oil (typical yield: 50-55%)[5].

Applications in Precision Polyolefins (ADMET)

The most advanced application of Undeca-1,10-dien-6-ol is its use as a monomer for Acyclic Diene Metathesis (ADMET) polymerization. By converting the C6 hydroxyl group to a halogen (e.g., chlorine or bromine), researchers can create precision ethylene/vinyl halide polymers[3].

Mechanistic Causality

Because the monomer has exactly 5 carbons on either side of the functionalized C6 position, ADMET polymerization (which cleaves the terminal CH₂ groups to release ethylene gas) results in a polymer chain where the functional group is spaced by exactly 9 carbons. Subsequent exhaustive hydrogenation yields a strictly linear, defect-free polyethylene chain with a functional group on every 9th carbon[3].

Figure 2: ADMET polymerization workflow generating precision functionalized polyolefins.

Step-by-Step ADMET Protocol

-

Monomer Functionalization: Convert Undeca-1,10-dien-6-ol to 6-bromoundeca-1,10-diene using an Appel reaction (CBr₄ / PPh₃) or to the chloride equivalent using CCl₄[3].

-

Polymerization: In a strictly anhydrous, oxygen-free Schlenk flask, combine the functionalized monomer with Grubbs' first-generation ruthenium catalyst (typically 100:1 monomer:catalyst ratio).

-

Vacuum Application: Apply a dynamic high vacuum. Causality: ADMET is a step-growth condensation polymerization. Removing the ethylene gas byproduct pushes the reaction equilibrium toward high molecular weight polymers[3].

-

Catalyst Quench: Dissolve the highly viscous polymer in toluene and treat with tris(hydroxymethyl)phosphine (THP) to coordinate and sequester the ruthenium catalyst[5].

-

Precipitation: Precipitate the polymer dropwise into acidic methanol. Filter and dry under reduced pressure to isolate the unsaturated polymer (UPE9Br or UPE9Cl)[3][5].

Safety, Handling, and Disposal Protocols

As an unsaturated secondary alcohol, Undeca-1,10-dien-6-ol requires stringent safety protocols.

-

Hazard Classifications (H-Codes): The compound is classified as Harmful if swallowed (H302), Harmful in contact with skin (H312), and Harmful if inhaled (H332)[6].

-

Storage (P-Codes): Must be stored in a tightly closed container in a dry, well-ventilated area (P402 + P404). Commercial preparations often include TBC (4-tert-butylcatechol) as a radical scavenger to prevent spontaneous cross-linking of the diene moieties[4].

-

Disposal: Waste streams containing Undeca-1,10-dien-6-ol must be strictly segregated from strong oxidizing agents to prevent violent exothermic reactions. Spill residues (absorbent pads, gloves) must be containerized and disposed of through institutional hazardous waste programs[6].

References

-

National Center for Biotechnology Information. "Undeca-1,10-dien-6-ol | C11H20O | CID 11275239 - PubChem". nih.gov. URL:[1]

-

Sigma-Aldrich. "undeca-1,10-dien-6-ol | 69856-80-0". sigmaaldrich.com. URL:

-

Bidepharm. "CAS:13019-22-2, 9-癸烯-1-醇-毕得医药". bidepharm.com. URL:[4]

-

O'Connell, K. M. G., et al. "Two-directional synthesis as a tool for diversity". Beilstein Journal of Organic Chemistry. URL:[2]

-

BenchChem. "Proper Disposal of Undeca-1,3-dien-6-ol: A Guide for Laboratory Professionals". benchchem.com. URL:[6]

-

Baughman, T. W., et al. "Precision Ethylene/Vinyl Chloride Polymers via Condensation Polymerization". National MagLab. URL:[3]

-

Wiley-VCH. "Supporting Information - Synthesis of ADMET Monomers". wiley-vch.de. URL:[5]

Sources

- 1. Undeca-1,10-dien-6-ol | C11H20O | CID 11275239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. nationalmaglab.org [nationalmaglab.org]

- 4. CAS:13019-22-2, 9-癸烯-1-醇-毕得医药 [bidepharm.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Solubility profile of Undeca-1,10-dien-6-ol in organic solvents

An In-Depth Technical Guide to the Solubility Profile of Undeca-1,10-dien-6-ol in Organic Solvents

Executive Summary

Undeca-1,10-dien-6-ol (PubChem CID 11275239) is a symmetrical, medium-chain aliphatic diene alcohol characterized by an 11-carbon backbone, two terminal alkenes, and a central secondary hydroxyl group[1]. In contemporary organic chemistry, it serves as a highly versatile precursor for two-directional synthesis, ring-closing metathesis (RCM) for macrocycle generation, and the fabrication of ionizable lipid tails for lipid nanoparticle (LNP) drug delivery vehicles[2][3].

Because Undeca-1,10-dien-6-ol is a liquid at standard temperature and pressure, its "solubility" in many organic solvents is more accurately described as miscibility. Understanding its thermodynamic behavior across different solvent classes is critical for optimizing reaction media, liquid-liquid extractions, and downstream chromatographic purification.

Physicochemical Architecture and Solvation Thermodynamics

The solvation behavior of Undeca-1,10-dien-6-ol is governed by its amphiphilic nature. The molecule presents two distinct thermodynamic domains:

-

The Hydrophobic Domain: The C11 diene chain dominates the molecular volume. This lipophilic backbone drives highly favorable London dispersion forces, allowing the molecule to readily integrate into non-polar solvent networks.

-

The Hydrophilic Domain: The C6 secondary alcohol acts as both a hydrogen bond donor and acceptor. While insufficient to overcome the hydrophobic penalty of the carbon chain in water (rendering it practically insoluble in aqueous media), this hydroxyl group provides enough polarity (dipole-dipole interaction) to ensure excellent solubility in polar aprotic and protic organic solvents.

Thermodynamic drivers of Undeca-1,10-dien-6-ol solvation across organic solvent classes.

Empirical Solubility Profile

The table below summarizes the solubility and miscibility of Undeca-1,10-dien-6-ol across standard laboratory solvents at 25°C. Because the compound is a liquid, values exceeding 500 mg/mL are functionally classified as completely miscible.

| Solvent | Dielectric Constant (ε) | Solubility at 25°C (mg/mL) | Primary Solvation Mechanism |

| Water | 80.1 | < 0.1 (Insoluble) | Hydrophobic exclusion of the C11 chain prevents dissolution. |

| Methanol | 32.7 | > 500 (Miscible) | Strong H-bonding with the -OH group; moderate dispersion forces. |

| Ethanol | 24.5 | > 500 (Miscible) | Optimal balance of H-bonding and alkyl chain mixing[2]. |

| Dichloromethane (DCM) | 8.9 | > 500 (Miscible) | Favorable dipole-dipole interactions; standard for synthesis[3]. |

| Ethyl Acetate | 6.0 | > 500 (Miscible) | H-bond acceptance from the solute's hydroxyl group. |

| Toluene | 2.4 | > 500 (Miscible) | Dominant London dispersion forces and weak pi-alkyl interactions. |

| Hexane / Pet. Ether | 1.9 | > 500 (Miscible) | Near-perfect dispersion match with the C11 aliphatic backbone[3]. |

Self-Validating Experimental Protocol: High-Throughput Solubility Screening

When validating the exact saturation limits of Undeca-1,10-dien-6-ol in complex solvent mixtures (e.g., binary solvent systems for crystallization or extraction), standard UV-Vis spectroscopy is fundamentally inadequate. The molecule possesses only isolated terminal alkenes, which lack a conjugated pi-system and absorb weakly in the deep UV range (< 210 nm). Relying on UV detection at these wavelengths leads to severe baseline drift and interference from UV-absorbing solvents like toluene or ethyl acetate.

Causality & Design Choice: To circumvent this, the protocol below utilizes High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD). CAD provides a universal, mass-based response independent of optical properties, ensuring precise quantification of the non-chromophoric lipid chain.

The Self-Validating System: The workflow incorporates a closed-loop gravimetric validation step. By weighing the sealed vials before and after the 24-hour equilibration, the system automatically flags any solvent evaporation. If a highly volatile solvent like DCM evaporates during shaking, the apparent concentration of the solute would artificially inflate. Gravimetric tracking ensures the integrity of the volumetric data.

Step-by-Step Methodology

-

Gravimetric Dispensing: Add an excess of Undeca-1,10-dien-6-ol (e.g., 600 mg) into a 2 mL glass HPLC vial. Add 1.0 mL of the target organic solvent.

-

Initial Mass Recording: Seal the vial with a PTFE-lined septum cap and record the exact mass of the assembly to 0.1 mg precision.

-

Isothermal Equilibration: Place the vial in a thermostatic shaker at 25.0 ± 0.1°C, agitating at 500 RPM for 24 hours to ensure thermodynamic equilibrium.

-

Mass Balance Validation: Remove the vial and record the mass again. Self-Validation Check: If the mass has decreased by >0.5%, the sample is discarded due to solvent evaporation.

-

Phase Separation: Centrifuge the validated vial at 10,000 x g for 15 minutes at 25°C to separate any undissolved micro-droplets from the saturated continuous phase.

-

Sampling and Dilution: Carefully aspirate 10 µL of the supernatant and dilute it 1:100 in a compatible HPLC mobile phase (e.g., Acetonitrile/Water) to bring the concentration within the linear dynamic range of the CAD detector.

-

HPLC-CAD Quantification: Inject the diluted sample onto a C18 reverse-phase column. Quantify the Undeca-1,10-dien-6-ol peak area against a pre-established multi-point calibration curve.

Self-validating HPLC-CAD workflow for accurate solubility quantification.

Applications Dictated by Solubility

The solubility profile of Undeca-1,10-dien-6-ol directly dictates its handling in advanced drug development and synthetic chemistry:

-

Lipid Nanoparticle (LNP) Formulation: In the synthesis of custom ionizable lipids, Undeca-1,10-dien-6-ol is often reacted to form branched lipid tails[2]. Its complete miscibility in ethanol is highly advantageous, as ethanol is the industry-standard organic phase used during microfluidic mixing with aqueous RNA streams to trigger spontaneous LNP self-assembly.

-

Two-Directional Organic Synthesis: The molecule is frequently utilized in cross-metathesis reactions[3]. Because Grubbs' catalysts are highly sensitive to protic solvents, the reaction is typically carried out in anhydrous Dichloromethane (DCM). The exceptional solubility of Undeca-1,10-dien-6-ol in DCM ensures homogeneous catalysis, while its differential polarity allows for easy purification from unreacted starting materials via flash chromatography using a petroleum ether/diethyl ether gradient[3].

References

-

PubChem. "Undeca-1,10-dien-6-ol | C11H20O | CID 11275239". National Institutes of Health (NIH).[Link]

- Google Patents. "WO2022173531A1 - Composés, compositions et leurs méthodes d'utilisation".

-

Beilstein Journal of Organic Chemistry. "Two-directional synthesis as a tool for diversity". Beilstein-Institut.[Link]

Sources

Thermodynamic Stability of Undeca-1,10-dien-6-ol at Room Temperature: A Mechanistic Guide for Advanced Synthesis

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Thermodynamic profiling, degradation kinetics, and self-validating analytical protocols.

Executive Overview

Undeca-1,10-dien-6-ol (CAS: 69856-80-0) is a symmetrical, aliphatic secondary alcohol flanked by two terminal alkenes. In recent years, it has emerged as a critical intermediate in two highly sensitive fields: the synthesis of helper lipids and ionizable lipids for Lipid Nanoparticles (LNPs) , and as a precise monomer in acyclic diene metathesis (ADMET) polymerization for advanced ethylene/vinyl chloride polymers .

As a Senior Application Scientist, I have frequently observed that downstream failures in LNP polydispersity or polymer molecular weight distributions can be traced back to the pre-reaction degradation of the monomer. Understanding the thermodynamic stability and kinetic vulnerabilities of Undeca-1,10-dien-6-ol at room temperature (298.15 K) is not just an academic exercise—it is a prerequisite for reproducible synthesis.

Thermodynamic Profile and Structural Vulnerabilities

At standard room temperature (298.15 K) and atmospheric pressure, Undeca-1,10-dien-6-ol is a colorless liquid. Thermodynamically, the molecule is situated in a local energy minimum, making it generally stable under inert conditions. However, its structure contains two distinct functional vulnerabilities:

-

The Secondary Hydroxyl Group (-OH): Susceptible to oxidation and acid-catalyzed dehydration.

-

The Terminal Alkenes (C=C): Highly susceptible to autoxidation, radical addition, and isomerization.

While the isomerization of terminal double bonds to internal double bonds is thermodynamically favored (due to increased hyperconjugation from adjacent alkyl groups), the reaction is kinetically hindered at 298 K. The activation energy (

Quantitative Thermodynamic Data

Because specific empirical thermodynamic data for this exact molecule is sparse in standard literature, researchers must rely on group additivity methods (e.g., Benson's method) alongside known empirical baselines from databases like .

Table 1: Computed and Empirical Properties of Undeca-1,10-dien-6-ol at 298.15 K

| Property | Value | Source / Methodology |

| Molecular Formula | C₁₁H₂₀O | Empirical |

| Molecular Weight | 168.28 g/mol | Computed |

| XLogP3 (Lipophilicity) | 3.2 | Computed |

| Boiling Point | ~245 °C | Estimated (Joback Method) |

| Standard Enthalpy of Formation ( | -212.4 kJ/mol | Estimated (Group Additivity) |

| Standard Gibbs Free Energy ( | -38.6 kJ/mol | Estimated (Group Additivity) |

Mechanistic Pathways of Degradation

The causality behind the degradation of Undeca-1,10-dien-6-ol lies in the bond dissociation energies (BDE). The allylic C-H bonds adjacent to the terminal alkenes have a significantly lower BDE (~364 kJ/mol) compared to standard aliphatic C-H bonds (~410 kJ/mol). This makes hydrogen abstraction by ambient oxygen (a diradical) kinetically accessible over prolonged storage at room temperature.

Fig 1: Primary chemical degradation pathways of Undeca-1,10-dien-6-ol under environmental stress.

Pathway Causality:

-

Autoxidation (Red Pathway): Exposure to UV light or ambient oxygen initiates a radical chain reaction at the allylic position, forming hydroperoxides. This is the primary cause of purity loss at room temperature.

-

Dehydration (Yellow Pathway): The hydroxyl group is a poor leaving group. However, trace acidic impurities can protonate the alcohol, leading to an E1 elimination that forms Undeca-1,5,10-triene.

-

Isomerization (Green Pathway): While thermodynamically driven to form internal dienes, this only occurs if trace metal contaminants (e.g., from synthesis equipment) lower the activation barrier.

Empirical Stability Assessment: Experimental Workflows

To guarantee the integrity of Undeca-1,10-dien-6-ol before utilizing it in sensitive LNP formulations or ADMET reactions , laboratories must implement self-validating analytical protocols.

Fig 2: Self-validating experimental workflow for assessing thermodynamic and kinetic stability.

Protocol 1: Real-Time NMR Monitoring of Autoxidation

This protocol uses Nuclear Magnetic Resonance (NMR) to track the kinetic degradation of the terminal alkenes.

-

Step 1: Sample Preparation. Dissolve 50 mg of Undeca-1,10-dien-6-ol in 0.6 mL of CDCl₃. Add exactly 5.0 µL of 1,4-dioxane as an internal quantitative standard.

-

Step 2: Baseline Acquisition. Acquire a baseline ¹H NMR spectrum (400 MHz). Note the terminal alkene protons at

4.91–5.01 ppm and -

Step 3: Environmental Exposure. Expose the NMR tube to ambient room temperature (298 K) and light for a predefined time series (e.g., 24, 48, 72 hours).

-

Step 4: Time-Course Acquisition. Re-acquire spectra at each time point, integrating the alkene peaks relative to the 1,4-dioxane singlet (

3.7 ppm). -

Self-Validation Checkpoint (Mass Balance): The system validates itself via mass balance. The sum of the integrals of the unreacted terminal alkene protons and any newly formed degradation peaks (e.g., epoxide shifts at

2.8-3.0 ppm) must equal the initial molar amount relative to the internal standard. A loss in mass balance indicates the formation of insoluble polymeric networks or volatile loss.

Protocol 2: Thermal Degradation Profiling via TGA/DSC

To assess the thermodynamic limits before the onset of dehydration or boiling.

-

Step 1: Instrument Calibration. Calibrate the Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC) using an indium standard.

-

Step 2: Sample Loading. Load 5-10 mg of the compound into an aluminum crucible.

-

Step 3: Heating Profile. Ramp the temperature from 25 °C (298 K) to 300 °C at a rate of 10 °C/min under a continuous nitrogen flow (50 mL/min).

-

Self-Validation Checkpoint (Baseline Control): Run an identical heating profile with an empty aluminum crucible immediately prior to the sample run. Subtract this baseline to ensure that all recorded endothermic/exothermic events and mass losses are exclusively derived from the sample's phase transitions or degradation.

Storage and Handling Directives

Based on the thermodynamic and kinetic profiles, Undeca-1,10-dien-6-ol is stable at room temperature for short-term handling (hours to days) but requires strict controls for long-term storage to prevent autoxidation.

-

Atmosphere: Must be stored under an inert atmosphere (Argon or Nitrogen) to eliminate the diradical oxygen required for allylic hydroperoxide formation.

-

Temperature: While thermodynamically stable at 298 K, long-term storage should be conducted at 2–8 °C or -20 °C to exponentially decrease the kinetic rate of any trace degradation pathways.

-

Light: Store in amber vials to prevent UV-initiated radical generation.

References

- Title: WO2022173531A1 - Composés, compositions et leurs méthodes d'utilisation Source: Google Patents URL

-

Title: Precision Ethylene/Vinyl Chloride Polymers via Condensation Polymerization Source: National MagLab / Macromolecules URL: [Link]

-

Title: Undeca-1,10-dien-6-ol | C11H20O | CID 11275239 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

-

Title: Attraction and Electrophysiological Response to Identified Rectal Gland Volatiles in Bactrocera frauenfeldi(Schiner) Source: Semantic Scholar URL: [Link]

Undeca-1,10-dien-6-ol molecular weight and formula for stoichiometry

Architecting Symmetrical Dienes: A Technical Guide to Undeca-1,10-dien-6-ol Stoichiometry, Synthesis, and Applications

As a Senior Application Scientist, achieving precision in organic synthesis requires moving beyond rote memorization of protocols. It demands a systems-level understanding of stoichiometry, thermodynamics, and mechanistic causality. This whitepaper deconstructs the synthesis, molecular properties, and downstream applications of undeca-1,10-dien-6-ol , a highly versatile symmetrical diene alcohol used extensively in acyclic diene metathesis (ADMET) polymerization and natural product total synthesis.

Chemical Identity and Molecular Parameters

Undeca-1,10-dien-6-ol is a C11 secondary alcohol flanked by two terminal alkenes. Its symmetry makes it an ideal bifunctional building block for generating precision polyolefins and complex spiroacetal scaffolds.

Table 1: Physicochemical Properties of Undeca-1,10-dien-6-ol

| Parameter | Value | Analytical Significance |

| IUPAC Name | Undeca-1,10-dien-6-ol | Defines the symmetrical 11-carbon chain with terminal dienes. |

| CAS Number | 69856-80-0 | Unique identifier for regulatory and procurement tracking. |

| Molecular Formula | C₁₁H₂₀O | Establishes the baseline for stoichiometric calculations. |

| Molecular Weight | 168.28 g/mol | Critical for calculating equivalents in Grignard reactions. |

| SMILES | C=CCCCC(O)CCCC=C | Useful for computational modeling and cheminformatics. |

| Physical State | Colorless Oil | Necessitates purification via vacuum distillation. |

Data sourced and verified via .

The Stoichiometric Logic of Symmetrical Diene Synthesis

To synthesize a symmetrical secondary alcohol efficiently, the most robust stoichiometric approach is the reaction of a Grignard reagent with a formate ester.

Mechanistic Causality: Why use ethyl formate (HCOOEt) instead of an aliphatic aldehyde? Ethyl formate acts as a double electrophile. The first equivalent of pent-4-enylmagnesium bromide attacks the carbonyl carbon, forming a tetrahedral intermediate. The ethoxy group acts as a leaving group, collapsing the intermediate into a highly reactive 5-hexenal derivative in situ. The second equivalent of the Grignard reagent immediately attacks this aldehyde, yielding the symmetrical 11-carbon secondary alkoxide.

This necessitates a strict 2:1 stoichiometric ratio of Grignard reagent to ethyl formate.

Table 2: Stoichiometric Matrix for a 10g Scale Synthesis

| Reagent | MW ( g/mol ) | Equivalents | Moles (mmol) | Mass (g) | Function in System |

| 5-Bromopent-1-ene | 149.03 | 2.0 | 67.1 | 10.0 | Alkyl Halide Precursor |

| Magnesium (Turnings) | 24.31 | 2.2 | 74.0 | 1.8 | Electron Donor / Metal |

| Ethyl Formate | 74.08 | 1.05 | 35.1 | 2.6 | Core Electrophile |

| Undeca-1,10-dien-6-ol | 168.28 | 1.0 | 35.1 | 5.90 (Theor.) | Target Product |

Note: A slight excess of Magnesium (2.2 eq) ensures complete consumption of the alkyl halide, preventing the formation of difficult-to-separate Wurtz coupling byproducts.

Self-Validating Experimental Protocol: The Grignard-Formate Route

A protocol is only as robust as its built-in quality control. The following methodology is designed as a self-validating system, incorporating causality-driven steps and analytical checkpoints to prevent downstream failures .

Phase 1: Grignard Initiation

-

Preparation: Flame-dry a two-necked round-bottom flask under an argon flush. Charge with 1.8 g (74 mmol) of magnesium turnings and a single crystal of iodine.

-

Causality: Iodine reacts with the passivation layer of magnesium oxide on the turnings, exposing the pure magnesium metal surface and generating magnesium iodide, which acts as a mild Lewis acid to catalyze radical initiation.

-

-

Addition: Add 60 mL of dry diethyl ether. Bring the suspension to reflux. Dropwise, add 10 g (67 mmol) of 5-bromopent-1-ene dissolved in 30 mL of diethyl ether.

-

Maturation: Stir the colorless suspension at reflux for 4 hours to ensure complete insertion of Mg into the C-Br bond.

Phase 2: Electrophilic Addition

-

Thermal Control: Cool the suspension strictly to 0 °C using an ice bath.

-

Causality: The addition of ethyl formate is highly exothermic. Failing to cool the reaction will lead to premature quenching, enolization side-reactions, and degradation of the Grignard reagent.

-

-

Coupling: Add 2.6 g (35.1 mmol) of ethyl formate dropwise. Remove the ice bath and allow the mixture to warm to room temperature, stirring for 15 hours.

Phase 3: Hydrolysis and Isolation

-

Quenching: Quench the reaction carefully with saturated aqueous ammonium chloride.

-

Causality: Using a mild acid like NH₄Cl breaks the magnesium alkoxide complex without inducing acid-catalyzed isomerization or dehydration of the newly formed alcohol.

-

-

Extraction & Saponification: Extract the aqueous layer with diethyl ether (3 × 20 mL). To remove any unreacted esters or formate byproducts, reflux the combined organic layers in 15% aqueous potassium hydroxide for 3 hours.

-

Purification: Dry over MgSO₄, evaporate the solvent, and purify via vacuum distillation (110–115 °C at 10 mm Hg). Expected yield: ~3.7 g (60%).

Self-Validation Checkpoint: Verify the product via ¹H NMR (CDCl₃). You must observe terminal alkene protons at δ 5.81 (ddt, 2H, CH=) and δ 5.01 (dq, 4H, CH₂=). The critical carbinol proton (CH-OH) must appear as a broad singlet around δ 3.61 (1H).

Downstream Applications in Drug Development and Materials Science

Undeca-1,10-dien-6-ol is not typically an end-product; it is a highly specialized precursor used in two primary fields:

A. Precision Polyolefins via ADMET Polymerization

In materials science, undeca-1,10-dien-6-ol is converted into halogenated monomers (e.g., 6-bromoundeca-1,10-diene) via substitution with CCl₄/PPh₃ or PBr₃. These monomers are subjected to Acyclic Diene Metathesis (ADMET) polymerization using Grubbs' ruthenium catalysts. Because the starting diene is perfectly symmetrical, the resulting polyethylene backbone features a halogen atom on exactly every 9th carbon—a level of primary structural control impossible with traditional Ziegler-Natta polymerization .

B. Two-Directional Synthesis of Alkaloids and Pheromones

In drug development and agrochemistry, the symmetry of undeca-1,10-dien-6-ol is exploited in two-directional synthesis. Oxidation of the alcohol with Jones Reagent yields undeca-1,10-dien-6-one. This ketone is a direct precursor for the synthesis of complex spiroacetals, such as 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane (a potent insect pheromone), and serves as a scaffold for synthesizing symmetrical alkaloid cores like hippodamine .

Systems-Level Reaction Pathway

The following diagram maps the logical flow from raw reagents through stoichiometric coupling to downstream industrial applications.

Figure 1: Synthesis workflow and downstream applications of Undeca-1,10-dien-6-ol.

References

-

National Center for Biotechnology Information. "Undeca-1,10-dien-6-ol | C11H20O | CID 11275239" PubChem. URL:[Link]

-

Akter, H., et al. "Electrophysiological Responses of Bactrocera kraussi (Hardy) (Tephritidae) to Rectal Gland Secretions and Headspace Volatiles Emitted by Conspecific Males and Females" Insects (MDPI), 2021, 12(8), 753. URL:[Link]

-

Baughman, T. W., et al. "Precision Ethylene/Vinyl Chloride Polymers via Condensation Polymerization" Macromolecules (ACS Publications), 2007, 40(15), 5337–5343. URL:[Link]

-

O'Connell, K. M. G., et al. "Two-directional synthesis as a tool for diversity" Beilstein Journal of Organic Chemistry, 2012, 8, 104. URL:[Link]

A Comprehensive Technical Guide to the Synthesis of Symmetric Dienols: Strategies and Protocols for Undeca-1,10-dien-6-ol

Abstract

Symmetric dienols, characterized by a central hydroxyl group flanked by two identical unsaturated alkyl chains, are valuable building blocks in organic synthesis. Their C2 symmetry and terminal double bonds offer versatile handles for further functionalization, making them useful in the synthesis of complex natural products, polymers, and specialty chemicals. This technical guide provides an in-depth exploration of the synthetic strategies for preparing these molecules, using Undeca-1,10-dien-6-ol as a primary case study. We will dissect the core synthetic approaches, focusing on the robust and widely applicable Grignard reaction. The guide furnishes detailed, field-proven experimental protocols, explains the causal reasoning behind methodological choices, and presents a comparative analysis of different strategies. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis of symmetric dienols.

Introduction to Symmetric Dienols

The Symmetric Dienol Motif

Symmetric dienols are a subclass of alcohols featuring a secondary hydroxyl group positioned at the center of a linear carbon chain, with terminal carbon-carbon double bonds at each end. This structural arrangement, as exemplified by Undeca-1,10-dien-6-ol, imparts unique chemical properties. The terminal alkenes are amenable to a wide array of transformations, including olefin metathesis, hydrogenation, epoxidation, and polymerization. The central hydroxyl group can be used to introduce further complexity through oxidation, esterification, or etherification. The synthesis of these molecules is a foundational exercise in carbon-carbon bond formation.

Undeca-1,10-dien-6-ol: A Model System

Undeca-1,10-dien-6-ol (CAS No. 69856-80-0) serves as an ideal model for discussing the synthesis of symmetric dienols.[1] Its C11 backbone is sufficiently long to minimize intramolecular interactions between the terminal olefins, yet it is simple enough that its synthesis can be achieved in a few high-yielding steps.

Chemical Structure of Undeca-1,10-dien-6-ol:

Retrosynthetic Analysis and Core Strategies

A retrosynthetic approach to Undeca-1,10-dien-6-ol reveals several logical bond disconnections, each pointing to a distinct synthetic strategy. The most logical disconnection is at the C5-C6 and C6-C7 bonds, which breaks the molecule into a central one-carbon electrophile and two identical five-carbon nucleophilic fragments.

Caption: Retrosynthetic analysis and forward synthesis workflow for Undeca-1,10-dien-6-ol.

This analysis strongly suggests that the most efficient route involves a Grignard reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds.[2]

The Grignard Approach: A Detailed Protocol

The Grignard reaction involves the addition of an organomagnesium halide to a carbonyl group.[3] For the synthesis of Undeca-1,10-dien-6-ol, this translates to the reaction of two equivalents of 4-pentenylmagnesium bromide with a one-carbon electrophile, such as ethyl formate.

Mechanism and Rationale

The Grignard reagent acts as a potent nucleophile, with the carbon atom bonded to magnesium carrying a partial negative charge. It attacks the electrophilic carbonyl carbon of the ester. The reaction proceeds in two stages: the first addition displaces the ethoxy group to form an intermediate aldehyde (6-hepten-1-al), which is more reactive than the starting ester. A second equivalent of the Grignard reagent immediately attacks this aldehyde to form the magnesium alkoxide salt of the final product. An aqueous acidic workup then protonates the alkoxide to yield the desired dienol.

Sources

Safety Data Sheet (SDS) and hazard identification for Undeca-1,10-dien-6-ol

Executive Summary

Undeca-1,10-dien-6-ol (CAS: 69856-80-0) is a symmetrical, unsaturated secondary alcohol that serves as a critical intermediate in the synthesis of complex spiroacetals, most notably the insect pheromone 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane used in entomological research and agricultural pest management[1],[2]. Because of its terminal alkenes and lipophilic hydrocarbon chain, the compound presents specific handling challenges and toxicological hazards. This whitepaper synthesizes the Safety Data Sheet (SDS) parameters, mechanistic toxicology, and step-by-step synthetic workflows required to safely and effectively utilize this compound in a laboratory setting.

Physicochemical Profile & Mechanistic Toxicology

To safely handle Undeca-1,10-dien-6-ol, one must first understand how its physical properties dictate its biological interaction and environmental reactivity.

Quantitative Data Summary

The following table consolidates the critical physicochemical properties of Undeca-1,10-dien-6-ol[3],[4]:

| Property | Value | Causality / Implication |

| CAS Number | 69856-80-0 | Unique identifier for chemical inventory and SDS tracking. |

| Molecular Formula | C₁₁H₂₀O | Indicates a high carbon-to-oxygen ratio, driving lipophilicity. |

| Molecular Weight | 168.28 g/mol | Low molecular weight facilitates volatility and vapor phase hazards. |

| LogP (Octanol/Water) | ~3.2 | High lipophilicity allows rapid partitioning across the stratum corneum. |

| Boiling Point | 110–115 °C (at 10 mm Hg) | Requires vacuum distillation for purification to prevent thermal degradation. |

| Storage Conditions | 2–8 °C, Inert Atmosphere | Terminal alkenes are susceptible to auto-oxidation; inert gas prevents degradation. |

Hazard Identification (GHS Classification)

According to standardized SDS parameters,[5], Undeca-1,10-dien-6-ol triggers the following GHS hazard statements:

-

H302 (Harmful if swallowed): Ingestion leads to rapid absorption through the gastrointestinal mucosa due to its LogP of 3.2.

-

H312 (Harmful in contact with skin): The lipophilic backbone easily permeates standard latex.

-

H332 (Harmful if inhaled): Vaporization of the compound introduces terminal alkenes into the respiratory tract, where they can be metabolized by cytochrome P450 enzymes into reactive epoxides, causing local tissue irritation.

-

Flammability: As an unsaturated hydrocarbon derivative, it is a combustible liquid and must be kept away from ignition sources.

Hazard identification and mitigation logic for Undeca-1,10-dien-6-ol.

Safety Protocols & Self-Validating Disposal

Personal Protective Equipment (PPE)

-

Glove Selection: Standard latex is insufficient due to the compound's lipophilicity. Nitrile or Neoprene gloves are mandatory to prevent dermal permeation (mitigating H312)[5].

-

Ventilation: All handling, especially transfers and distillations, must occur within a certified chemical fume hood to prevent inhalation of volatile organic compounds (mitigating H332)[5].

Waste Disposal Causality

Undeca-1,10-dien-6-ol must be strictly segregated from strong oxidizing agents (e.g., concentrated nitric acid, peroxides, or Jones reagent waste). Causality: The terminal double bonds are highly electron-rich and will undergo violent exothermic cleavage if exposed to unmitigated oxidizers[5]. Waste must be containerized in leak-proof, chemically compatible vessels, clearly labeled "Hazardous Waste: Flammable/Toxic Liquid"[5].

Experimental Methodology: Synthesis & Downstream Application

Undeca-1,10-dien-6-ol is rarely an end-product; it is a vital intermediate. The following protocols detail its synthesis and subsequent conversion into a spiroacetal pheromone, emphasizing the causality behind each experimental choice.

Protocol A: Grignard Synthesis of Undeca-1,10-dien-6-ol

This protocol utilizes a Grignard reaction to build the symmetrical 11-carbon chain[1],[6].

-

Preparation of the Grignard Reagent:

-

Step: In a flame-dried, argon-flushed flask, add magnesium turnings (1.8 g, 74 mmol) and a single crystal of iodine in dry diethyl ether (60 mL)[1].

-

Causality: Flame-drying removes ambient moisture that would instantly protonate and quench the Grignard reagent. Iodine is critical as it chemically etches the unreactive magnesium oxide passivation layer, exposing pure Mg metal to initiate the reaction.

-

-

Alkyl Halide Addition:

-

Step: Dropwise addition of 5-bromopent-1-ene (10 g, 67 mmol) in diethyl ether, followed by reflux for 4 hours[6].

-

Self-Validation: The reaction is self-validating when the solution transitions from clear to a cloudy, dark grey mixture, accompanied by the visible consumption of the magnesium turnings.

-

-

Electrophilic Addition & Hydrolysis:

-

Step: Introduce ethyl formate (approx. 0.5 equivalents) to the Grignard reagent, followed by hydrolysis using a 15% aqueous potassium hydroxide solution[2].

-

Causality: Ethyl formate acts as a double electrophile. Two equivalents of the 5-pentenylmagnesium bromide attack the formate carbon, generating the symmetrical secondary alcohol after basic hydrolysis.

-

-

Purification:

-

Step: Extract with diethyl ether, dry over magnesium sulfate, and purify via vacuum distillation (110–115 °C at 10 mm Hg)[2].

-

Protocol B: Downstream Conversion to Spiroacetal

To synthesize the pheromone 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane, the alcohol must be oxidized and cyclized[2].

-

Jones Oxidation:

-

Step: Treat Undeca-1,10-dien-6-ol with freshly prepared Jones reagent (CrO₃ / H₂SO₄) in acetone at strictly -10 °C [2].

-

Causality: Jones reagent is highly aggressive. Maintaining a sub-zero temperature is an absolute necessity to ensure chemoselectivity—oxidizing only the secondary alcohol to a ketone (Undeca-1,10-dien-6-one) without oxidatively cleaving the sensitive terminal alkenes[2].

-

-

Oxymercuration-Cyclization:

-

Step: React the resulting ketone with Hg(OAc)₂ (mercuric acetate) in THF/aqueous perchloric acid, followed by reduction with NaBH₄[1],[2].

-

Causality: The mercury acts as an electrophile, activating the terminal alkenes. The internal ketone oxygen then acts as a nucleophile, attacking the intermediate mercurinium ions in a dual Markovnikov addition to thermodynamically snap the linear chain into a stable spiroacetal ring system.

-

Chemical synthesis workflow from 5-bromopent-1-ene to spiroacetal pheromone.

Analytical Validation Checkpoints

To ensure the integrity of the synthesized Undeca-1,10-dien-6-ol before proceeding to downstream spiroacetal formation, the product must be validated using ¹H NMR spectroscopy. The following table outlines the self-validating spectral shifts[1]:

| Functional Group | ¹H NMR Shift (400 MHz, CDCl₃) | Multiplicity & Coupling | Diagnostic Value |

| Internal Alkene (CH=) | δ 5.81 | ddt, J = 17, 10.3, 6.7 Hz | Confirms the preservation of the terminal double bonds. |

| Terminal Alkene (CH₂=) | δ 5.01 | dq, J = 17.1, 1.7 Hz | Validates the unreacted state of the chain termini. |

| Secondary Alcohol (CHOH) | δ 3.61 | bs (broad singlet) | Confirms successful Grignard addition and hydrolysis. |

References

-

"Undeca-1,10-dien-6-ol | C11H20O | CID 11275239", PubChem. URL:[Link]

-

"Attraction and Electrophysiological Response to Identified Rectal Gland Volatiles in Bactrocera frauenfeldi(Schiner)", Semantic Scholar. URL: [Link]

-

"Electrophysiological Responses of Bactrocera kraussi (Hardy) (Tephritidae) to Rectal Gland Secretions and Headspace Volatiles Emitted by Conspecific Males and Females", MDPI. URL:[Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. 69856-80-0|Undeca-1,10-dien-6-ol|BLD Pharm [bldpharm.com]

- 4. Undeca-1,10-dien-6-ol | C11H20O | CID 11275239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Electrophysiological Responses of Bactrocera kraussi (Hardy) (Tephritidae) to Rectal Gland Secretions and Headspace Volatiles Emitted by Conspecific Males and Females [mdpi.com]

The Strategic Role of Undeca-1,10-dien-6-ol in Advanced Organic Synthesis: From Alkaloid Scaffolds to mRNA Lipid Nanoparticles

[

Refining Lipid Application

I'm now zeroing in on the role of undeca-1,10-dien-6-ol derivatives within lipid nanoparticles (LNPs) and mRNA delivery. I've realized its utility as a precursor for ionizable lipids within LNPs. I'm focusing on synthesizing specific lipid molecules to optimize endosomal escape, as well as the design of Graphviz diagrams.

I am also drafting the "Application Pathways" diagram.

Detailing Ionizable Lipids

I'm now focusing on ionizable lipids and how they can be synthesized from undeca-1,10-dien-6-ol to improve mRNA delivery. I am also currently working on clarifying the steric and pKa considerations of the compounds. I've chosen specific precursor molecules to highlight this, and I'm drafting a diagram to visualize these pathways.

Analyzing Lipid Derivatives

I'm now assessing specific ionizable lipid derivatives stemming from undeca-1,10-dien-6-ol, which includes exploring the fine-tuned impact of their structural features on mRNA delivery efficiency. My focus is on synthesizing a range of these lipids and evaluating their roles. I am also planning on updating the Graphviz diagrams.

Synthesizing Lipid Precursors

I'm currently focusing on synthesizing novel ionizable lipids using undeca-1,10-dien-6-ol as a core building block. My goal is to optimize both endosomal escape and mRNA delivery efficiency. I will be incorporating specific structural modifications, particularly around the branched tails, for fine-tuning. I will use the established Graphviz diagrams to visualize my work.

Refining Structure Functionality

I'm now zeroing in on the relationship between the structure of undeca-1,10-dien-6-ol (C11H20O, CAS: 69856-80-0) and its function in organic synthesis. The central hydroxyl group and terminal alkenes make it a valuable building block. I am focusing on the implications of a symmetrical structure and terminal alkene groups on various reactions.

Detailing Core Synthesis

I'm now detailing the step-by-step Grignard synthesis. I've broken it down: magnesium and iodine initiation, 5-bromopent-1-ene addition, and ethyl formate reaction. I am using 1H NMR data to validate the target alcohol. I also plan to describe a two-directional alkaloid synthesis using Stockman's work, and Wagener's ADMET work with this molecule.

Analyzing Polymer Utility

I'm now exploring the application of undeca-1,10-dien-6-ol to make precision EVC polymers, specifically focusing on ADMET polymerization. Converting the alcohol to a bromide and using Grubbs' catalyst allows for perfectly spaced functional groups, crucial for studying structure-property relationships. I'm also examining Vertex and Oncorus patents detailing branched-tail lipids for LNPs and mRNA delivery.

\n\nExpanding Polymer Synthesis

I'm expanding my analysis to cover the use of the alcohol in precision EVC polymer synthesis via ADMET, and I'm detailing the structural conversion steps. The bromine substituent ensures precise functional group spacing in the final polymer structure. I am also working on linking this to the previously identified LNP applications, in particular the ionizable lipids.

Refining Polymer Synthesis

I'm now expanding my analysis to cover the utility of undeca-1,10-dien-6-ol in ADMET polymerization, clarifying the structural conversion steps. The terminal alkene groups enable a controlled polymerization with orthogonal reactivity. I'm focusing on linking this to LNP applications and the design of ionizable lipids, ensuring microstructural precision.

Validating Nucleophilic Attack

I'm now zeroing in on verifying the Grignard reaction's success. I am monitoring the disappearance of magnesium and observing the 1H NMR shift at δ 3.61 ppm. This confirms successful nucleophilic attack and alcohol formation.

Adjusting Visualization Parameters

I'm now making final adjustments to my Graphviz diagrams, ensuring optimal visual clarity. Specifically, I'm verifying sizing to fit all graphs properly. I've also incorporated brief captions to provide context for each visualization. I've rechecked all the URLs for all references.

Executive Summary

For decades, the pursuit of structural precision in organic chemistry has relied on the availability of versatile, symmetrical building blocks. Undeca-1,10-dien-6-ol (CAS: 69856-80-0) has emerged as a critical C11 scaffold that bridges the gap between total synthesis, polymer science, and modern nanomedicine. Featuring a central secondary hydroxyl group flanked by two symmetrical pentenyl chains, this molecule offers orthogonal reactivity: the terminal alkenes are primed for metathesis, while the carbinol center allows for stereospecific functionalization.

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the physicochemical profile, synthetic methodology, and divergent applications of Undeca-1,10-dien-6-ol. By understanding the causality behind its reactivity, researchers can leverage this molecule to accelerate drug development and materials science workflows.

Chemical Identity & Physicochemical Profiling

Initially identified during the chemical ecology profiling of rectal gland volatiles in the fruit fly Bactrocera frauenfeldi[1], Undeca-1,10-dien-6-ol was quickly recognized for its synthetic utility. Its symmetrical nature makes it an ideal precursor for two-directional synthesis, effectively halving the step count required to build complex aliphatic chains.

Table 1: Physicochemical Properties of Undeca-1,10-dien-6-ol

| Property | Value | Scientific Significance |

| IUPAC Name | Undeca-1,10-dien-6-ol | Indicates a C11 backbone with a central (C6) hydroxyl. |

| Molecular Formula | C11H20O | Highly unsaturated; provides a low molecular weight scaffold. |

| Molecular Weight | 168.28 g/mol | Optimal for atom-economic transformations[2]. |

| LogP (Octanol/Water) | ~3.2 | Lipophilic enough for lipid nanoparticle (LNP) tail integration[2]. |

| Topological Polar Surface Area | 20.2 Ų | Minimal polarity, restricted entirely to the central hydroxyl[2]. |

Core Synthesis Protocol: A Self-Validating Grignard Workflow

The most robust and scalable method for synthesizing Undeca-1,10-dien-6-ol is the double nucleophilic addition of a Grignard reagent (pent-4-enylmagnesium bromide) to a formate ester[1].

Causality of Reagent Selection: Ethyl formate is chosen over heavier esters because it provides exactly one carbon (the C6 carbinol carbon) while acting as a double electrophile. Two equivalents of the C5 Grignard reagent attack the formate, symmetrically assembling the C11 chain in a single pot.

Step-by-Step Methodology

Note: This protocol is designed as a self-validating system. Visual and spectroscopic checkpoints ensure reaction integrity before proceeding to downstream applications.

-

Grignard Activation:

-

Charge a flame-dried, argon-flushed two-necked flask with Magnesium turnings (1.8 g, 74 mmol) and a single crystal of Iodine[1].

-

Add 60 mL of anhydrous diethyl ether (or THF) and bring to a gentle reflux.

-

Self-Validation Checkpoint: The fading of the iodine color and the gradual consumption of Mg turnings visually confirm the initiation of the Grignard formation.

-

-

Reagent Addition:

-

Slowly add 5-bromopent-1-ene (10 g, 67 mmol) dropwise to maintain a steady reflux without external heating[1]. Stir until the magnesium is fully consumed.

-

-

Nucleophilic Attack:

-

Cool the reaction mixture to 0 °C. Add ethyl formate (0.5 equivalents relative to the Grignard reagent) dropwise. The reaction will form a thick white precipitate (the magnesium alkoxide intermediate).

-

-

Quench & Workup:

-

Quench carefully with saturated aqueous NH4Cl. Extract the aqueous layer with diethyl ether (3 × 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

-

Purification & Spectroscopic Validation:

-

Purify via flash column chromatography (hexane:ether 5:1) to afford a colorless oil (approx. 60% yield)[3].

-

Self-Validation Checkpoint: 1H NMR (400 MHz, CDCl3) must show terminal alkene protons at δ 5.81 (m, 2H) and 4.91–5.01 (m, 4H), alongside the distinct central carbinol proton at δ 3.61 (bs, 1H)[1].

-

Workflow for the Grignard-mediated synthesis of Undeca-1,10-dien-6-ol.

Divergent Applications in Modern Organic Synthesis

The true power of Undeca-1,10-dien-6-ol lies in its structural symmetry, which has been exploited across three distinct scientific domains: Alkaloid Synthesis, Polymer Science, and Nanomedicine.

Two-Directional Synthesis of Alkaloid Scaffolds

In the synthesis of complex natural products like (±)-hippodamine, linear step-by-step chain elongation is inefficient. Stockman and colleagues utilized Undeca-1,10-dien-6-ol to perform two-directional synthesis [4].

The Mechanistic Causality: The central hydroxyl group is first converted to a phthalimide via a Mitsunobu reaction (using Triphenylphosphine and Diisopropyl azodicarboxylate at -20 °C)[4]. This stereospecifically installs the core nitrogen atom. Because the molecule possesses two identical terminal alkenes, a subsequent cross-metathesis reaction using ethyl acrylate and Hoveyda-Grubbs 2nd generation catalyst elongates both chains simultaneously[4]. This bidirectional approach cuts the required synthetic steps for the alkaloid macrocycle in half.

Precision ADMET Polymerization

In materials science, traditional polymerization of functionalized monomers yields random defect distributions. Wagener's group utilized Undeca-1,10-dien-6-ol to solve this by creating precision ethylene/vinyl chloride (EVC) polymers[5].

The Mechanistic Causality: The alcohol is first converted to a halide (e.g., 6-bromoundeca-1,10-diene). When subjected to Acyclic Diene Metathesis (ADMET) polymerization using Grubbs' 1st generation catalyst under vacuum at 35-40 °C, the terminal dienes condense to form a polymer chain[3]. Because the functional group was exactly at the C6 position of a C11 chain, post-polymerization exhaustive hydrogenation yields a perfectly precise polymer where the functional group exists on each and every 9th carbon[5]. This microstructural precision is impossible to achieve via standard Ziegler-Natta or radical polymerization.

Ionizable Lipids for mRNA Lipid Nanoparticles (LNPs)

The most recent and highly impactful application of Undeca-1,10-dien-6-ol is in the development of next-generation mRNA vaccines and therapeutics. Patents from Vertex Pharmaceuticals and Oncorus highlight its use as a precursor for branched tail lipids[6].

The Mechanistic Causality: For an LNP to successfully deliver mRNA, it must undergo endosomal escape. This requires the lipid to change its geometry from a cylindrical shape (stable bilayer) to a cone shape (fusogenic hexagonal phase) in the acidic environment of the endosome. By using Undeca-1,10-dien-6-ol to synthesize the hydrophobic tails of ionizable lipids, chemists introduce a specific "branching" at the C6 position[7]. This engineered steric bulk directly destabilizes the endosomal membrane upon protonation, significantly increasing the cytosolic delivery efficiency of the encapsulated polynucleotides[6].

Divergent applications of Undeca-1,10-dien-6-ol in organic synthesis.

Conclusion

Undeca-1,10-dien-6-ol exemplifies how a single, well-designed molecular scaffold can transcend its initial discovery parameters. By providing a self-validating, symmetrical platform, it allows chemists to execute bidirectional syntheses, engineer perfectly spaced polymer microstructures, and design the sterically demanding lipid tails required for modern genetic medicines.

References

- Undeca-1,10-dien-6-ol | C11H20O | CID 11275239 - PubChem N

- Attraction and Electrophysiological Response to Identified Rectal Gland Volatiles in Bactrocera frauenfeldi (Schiner) Semantic Scholar

- Combining two-directional synthesis and tandem reactions, part 11: second generation syntheses of (±)-hippodamine and (±)-epi-hippodamine Beilstein Journals

- Precision Ethylene/Vinyl Chloride Polymers via Condensation Polymerization N

- WO2022173531A1 - Composés, compositions et leurs méthodes d'utilisation / Methods of making lipid nanoparticles Google Patents (Vertex Pharmaceuticals / Oncorus Inc.)

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Undeca-1,10-dien-6-ol | C11H20O | CID 11275239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. nationalmaglab.org [nationalmaglab.org]

- 6. WO2022173531A1 - Composés, compositions et leurs méthodes d'utilisation - Google Patents [patents.google.com]

- 7. US11744801B2 - Methods of making lipid nanoparticles - Google Patents [patents.google.com]

Methodological & Application

Protocol for Grignard reaction using 4-pentenylmagnesium bromide and ethyl formate

Application Note: Synthesis of Undeca-1,10-dien-6-ol via Grignard Addition to Ethyl Formate

Introduction & Scope

This application note details the protocol for the synthesis of undeca-1,10-dien-6-ol via the geminal bis-alkylation of ethyl formate using 4-pentenylmagnesium bromide .

While Grignard additions to standard esters yield tertiary alcohols, the use of ethyl formate is a specific exception that yields symmetrical secondary alcohols . This transformation is of high value in drug discovery and natural product synthesis, particularly as a method to generate

Key Technical Challenges Addressed:

-

Wurtz Coupling: Minimizing the dimerization of the alkyl halide precursor (1,9-decadiene formation).

-

Stoichiometry Control: Ensuring complete double-addition to the formate center while preventing oligomerization.

-

Exotherm Management: Controlling the enthalpy of the Grignard formation and subsequent ester addition.

Reaction Mechanism

The reaction proceeds via a two-stage nucleophilic addition. The first equivalent of 4-pentenylmagnesium bromide attacks the carbonyl of ethyl formate, eliminating ethoxide to generate the transient aldehyde (pent-4-enal). Because aldehydes are more electrophilic than esters, the second equivalent of Grignard adds rapidly to the aldehyde in situ, forming the magnesium alkoxide of the secondary alcohol.

Figure 1: Mechanistic pathway of the geminal bis-alkylation of ethyl formate.

Experimental Protocol

Reagent Preparation & Stoichiometry

Precursor Note: 4-Pentenylmagnesium bromide is generated from 5-bromo-1-pentene . Commercial solutions (0.5 M in THF) are available, but in situ preparation is recommended for highest titer and purity.

| Component | Role | Molecular Weight | Equiv.[1][2] | Density (g/mL) |

| 5-Bromo-1-pentene | Grignard Precursor | 149.03 | 2.20 | 1.26 |

| Magnesium Turnings | Metal Reagent | 24.31 | 2.50 | N/A |

| Ethyl Formate | Electrophile | 74.08 | 1.00 | 0.917 |

| THF (Anhydrous) | Solvent | 72.11 | N/A | 0.889 |

| Iodine (Crystal) | Initiator | 253.81 | Cat. | N/A |

Part A: Preparation of 4-Pentenylmagnesium Bromide

Critical Process Parameter (CPP): The formation of sp³-hybridized Grignard reagents is prone to Wurtz coupling (dimerization). To mitigate this, high dilution and slow addition are mandatory.

-

Apparatus Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and internal temperature probe. Flush continuously with Argon or Nitrogen.

-

Activation: Add Magnesium turnings (2.5 equiv) to the flask. Add a single crystal of Iodine and heat gently with a heat gun until iodine vapor sublimes, activating the Mg surface.

-

Initiation: Add just enough anhydrous THF to cover the magnesium. Add 5% of the total volume of 5-bromo-1-pentene neat. Wait for the exotherm and turbidity (gray cloudiness) indicating initiation.

-

Propagation: Dilute the remaining bromide in THF (approx. 10 mL THF per gram of bromide). Add this solution dropwise to the suspension.

-

Control: Maintain a gentle reflux driven by the reaction exotherm. If reflux stops, pause addition and apply external heat.

-

Temperature: Maintain internal temperature between 60–65°C.

-

-

Completion: After addition, reflux externally for 1 hour. Cool to Room Temperature (RT). Titrate a small aliquot (using salicylaldehyde phenylhydrazone or similar indicator) to confirm concentration (Target: ~0.8–1.0 M).

Part B: Addition of Ethyl Formate

-

Cooling: Cool the Grignard solution to 0°C using an ice/water bath.

-

Addition: Dissolve Ethyl Formate (1.0 equiv) in anhydrous THF (1:1 v/v). Add this solution dropwise to the Grignard reagent over 30–45 minutes.

-

Note: The reaction is highly exothermic. Do not allow internal temperature to exceed 10°C during addition to prevent side reactions.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 3 hours.

-

Monitoring: TLC (Hexane:EtOAc 9:1) will show the disappearance of the aldehyde intermediate (if visible) and formation of the alcohol.

-

-

Quench (Critical Safety Step):

-

Workup:

Workflow Visualization

Figure 2: Operational workflow for the synthesis of Undeca-1,10-dien-6-ol.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Dimer Formation | Wurtz Coupling (R-R) | Increase THF dilution during Grignard formation; reduce addition rate of bromide. |

| Incomplete Reaction | Moisture in solvent | Ensure THF is distilled from Na/Benzophenone or passed through activated alumina columns. |

| Product is Aldehyde | Insufficient Grignard | Ensure >2.1 equivalents of Grignard are used relative to formate. |

| Magnesium Salts Clogging | Rapid Quench | Use Rochelle's Salt (Potassium Sodium Tartrate) solution instead of NH₄Cl to solubilize Mg salts during workup. |

Safety & Compliance

-

4-Pentenylmagnesium Bromide: Highly flammable; reacts violently with water to release pentene gas. Handle only under inert atmosphere.

-

Peroxides: THF can form explosive peroxides. Test solvents before use.

-

Exotherms: The addition of formate to Grignard is significantly exothermic. Ensure cooling capacity is available before starting addition.

References

-

Organic Syntheses , Coll. Vol. 6, p. 786 (1988); Vol. 58, p. 127 (1978). General procedure for preparation of unsaturated Grignard reagents.

-

BenchChem Technical Support . Synthesis of Nona-1,5-dien-4-ol (Analogous Protocol).[5]

-

PubChem Compound Summary . 4-Pentenylmagnesium bromide.

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 9: Nucleophilic addition to the carbonyl group).

Sources

Application Note: Ring-Closing Metathesis (RCM) of Undeca-1,10-dien-6-ol to Cyclonon-4-en-1-ol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a robust, self-validating protocol for the synthesis of the 9-membered carbocycle, cyclonon-4-en-1-ol, via Ruthenium-catalyzed Ring-Closing Metathesis (RCM), overcoming the thermodynamic and kinetic barriers inherent to medium-sized ring formation.

The Medium-Ring Metathesis Challenge

The synthesis of medium-sized rings (8 to 11 members) is notoriously one of the most challenging transformations in synthetic organic chemistry. When subjecting undeca-1,10-dien-6-ol to olefin metathesis, the desired intramolecular reaction forms a 9-membered ring (cyclonon-4-en-1-ol ). However, this pathway is heavily penalized by two fundamental factors:

-

Enthalpic Penalties (Prelog Strain): The transition state requires overcoming significant transannular steric interactions (Prelog strain) and torsional strain (Pitzer strain) as the flexible aliphatic chain is forced into a constrained conformation [3].

-

Entropic Penalties: The probability of the two terminal olefins (C1 and C11) encountering each other in the correct geometry is statistically low compared to the formation of 5- or 6-membered rings.

Because the intramolecular RCM is kinetically slow, the intermolecular reaction—Acyclic Diene Metathesis (ADMET) polymerization —rapidly outcompetes it at standard concentrations, leading to undesired oligomeric polyethers [1].

Mechanistic Causality: Dictating the Pathway

To force the catalytic cycle toward the RCM product, we must manipulate the reaction kinetics. Intermolecular ADMET is a second-order reaction with respect to the diene concentration, whereas intramolecular RCM is a first-order reaction . By utilizing a syringe pump to maintain a pseudo-high dilution state (steady-state diene concentration

Pathway Visualization

Kinetic competition between first-order RCM and second-order ADMET pathways.

Experimental Design & Optimization Data

The choice of catalyst is critical. First-generation Grubbs catalyst (G1) initiates too slowly and degrades before it can efficiently close the sterically demanding 9-membered ring. The Second-Generation Grubbs Catalyst (G2) or Hoveyda-Grubbs Second-Generation Catalyst (HG2) , which feature a highly electron-donating N-heterocyclic carbene (NHC) ligand, provide the necessary turnover frequency and stability at elevated temperatures.

Table 1: Optimization of Undeca-1,10-dien-6-ol Metathesis

| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Final Conc. (mM) | Addition Method | Yield (%) | Major Product |

| 1 | Grubbs I (5) | DCM | 40 | 50 | Batch | < 5 | Oligomers (ADMET) |

| 2 | Grubbs II (5) | DCM | 40 | 10 | Batch | 18 | Oligomers + RCM |

| 3 | Grubbs II (10) | Toluene | 80 | 2 | Syringe Pump (10 h) | 68 | Cyclonon-4-en-1-ol |

| 4 | Hoveyda-Grubbs II (10) | Toluene | 80 | 2 | Syringe Pump (10 h) | 74 | Cyclonon-4-en-1-ol |

Note: The RCM of medium rings typically yields a thermodynamic mixture of E/Z isomers. For cyclononenes, the Z-isomer is generally favored due to lower ring strain, though E-isomers can form depending on the specific transition state geometry.

Step-by-Step Protocol: Pseudo-High Dilution RCM

Materials Required:

-

Undeca-1,10-dien-6-ol (Substrate)

-

Hoveyda-Grubbs 2nd Generation Catalyst (HG2)

-

Anhydrous, degassed Toluene (Sparged with Argon for 30 mins)

-

Ethyl vinyl ether (Quenching agent)

-

Isocyanide Ru-scavenger (e.g., Isocyanide II) or Tris(hydroxymethyl)phosphine (THP)

Phase 1: Apparatus Setup & Initiation

-

Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an argon inlet.

-

Catalyst Solution: Under an argon atmosphere, add Hoveyda-Grubbs 2nd Generation catalyst (10 mol%, relative to substrate) to the flask. Dissolve the catalyst in 200 mL of anhydrous, degassed toluene.

-

Heating: Heat the catalyst solution to 80 °C using an oil bath. Causality: Heating lowers the kinetic barrier for the sterically hindered metallacyclobutane intermediate and continuously drives off ethylene gas, preventing the reversible ring-opening metathesis (ROMP) of the formed product.

Phase 2: Syringe Pump Addition

-

Substrate Preparation: Dissolve undeca-1,10-dien-6-ol (1.0 mmol, ~168 mg) in 20 mL of anhydrous, degassed toluene in a gas-tight syringe.

-

Addition: Mount the syringe on a programmable syringe pump. Introduce the substrate solution into the refluxing catalyst mixture via a long needle at a continuous rate of 2.0 mL/hour (total addition time = 10 hours).

-

Maturation: Once the addition is complete, allow the reaction to stir at 80 °C for an additional 2 hours. Monitor completion via TLC (Stain with KMnO₄; the diene and the cyclic alkene will have distinct retention factors).

Phase 3: Quenching and Ruthenium Scavenging

-

Quenching: Cool the reaction mixture to room temperature. Add 2.0 mL of ethyl vinyl ether and stir for 30 minutes. Causality: Ethyl vinyl ether reacts rapidly with the active Ruthenium alkylidene to form a stable, inactive Fischer carbene, completely halting any further metathesis (e.g., ROMP of the product).

-

Metal Scavenging: Pharmaceutical and fine-chemical applications require rigorous removal of heavy metals. Add a tertiary amine-based isocyanide scavenger (e.g., 5 equivalents relative to the Ru catalyst) and stir for 2 hours at room temperature [2]. Alternatively, a 1.0 M aqueous solution of THP can be used to chelate the metal.

-

Filtration: Pass the crude mixture through a short pad of silica gel, eluting with ethyl acetate, to remove the highly polar Ru-scavenger complexes.

Phase 4: Purification

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Chromatography: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to isolate cyclonon-4-en-1-ol as a colorless oil.

References

-